Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Senecionine is a pyrrolizidine alkaloid that has been found in S. vulgaris and has hepatotoxic properties. It is metabolized by the cytochrome P450 (CYP) isoform CYP3A in the liver to the detoxification product senecionine N-oxide and reactive metabolites including dehydropyrrolizidine alkaloids and dehydrotetronecine. Senecionine (20 μM) induces mitochondrial depolarization and fragmentation in primary cultured mouse hepatocytes and increases apoptosis in a concentration-dependent manner. In rats, senecionine (35 mg/kg, p.o.) induces liver injury, increases serum levels of bilirubin and various bile acids, including taurocholic acid, glycocholic acid, and deoxycholic acid, and increases the activity of alanine aminotransferase and aspartate aminotransferase in serum. Senecionine-induced hepatotoxicity is associated with lipid peroxidation and glutathione depletion. Senecionine analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Senecionine is a pyrrolizidine alkaloid isolated from the plant species of the genus Senecio. It has a role as a plant metabolite. It is a lactone, a pyrrolizidine alkaloid and a tertiary alcohol. It derives from a senecionan. It is a conjugate base of a senecionine(1+).
Senexin A is a potent and selective CDK8 inhibitor (IC50 = 280 nM). Senexin A binds to cdk19 in an ATP-competitive manner. Senexin A inhibits p21-induced transcription. Senexin A may exert the effects against the activation of tumor-promoting and pro-inflammatory secreted factors in the tumor microenvironment by preventing transcriptional activation of NFκB-induced genes.
Anti-inflammatory agent. Inhibits IL-6 and IL-8, TNF-α and interleukin-1β expression. Increases NR2B expression. Shows anti-ischemic, neuroprotective and neuroregenerative effects in vivo. Orally active. Tenuigenin is a triterpenoid sapogenin that has been found in P. tenuifolia and has diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. It inhibits IL-1β and reactive oxygen species (ROS) production from LPS-induced mouse BV2 microglia at a concentration of 4 μM. Tenuigenin (25 mg/kg per day) decreases NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome activation and prevents dopaminergic neuronal degeneration in the mouse substantia nigra pars compacta in an MPTP-induced model of Parkinson's disease. Tenuigenin (2 mg/kg) also reduces increases in lung edema and the levels of IL-1β and TNF-α in bronchoalveolar lavage fluid (BALF) in a mouse model of intranasal S. aureus-induced pneumonia. Senegenin is a triterpenoid sapogenin with antioxidant, anti-inflammatory, and neuroprotective properties. It inhibits IL-1β and reactive oxygen species (ROS) production, decreases NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome activation, and prevents dopaminergic neuronal degeneration. Tenuigenin also reduces increases in lung edema and the levels of IL-1β and TNF-α in bronchoalveolar lavage fluid (BALF) in a mouse model of intranasal S. aureus-induced pneumonia.
Senexin B is an inhibitor of Cdk8 and Cdk19.1 It inhibits Cdk8 with IC50 values ranging from 24 to 50 nM, depending on the assay used. It selectively inhibits Cdk19 and Cdk8 by 98.6 and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM but does inhibit MAP4K2 and YSK4 by 69 and 59%, respectively. Senexin B (1.25-5 μM) inhibits cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner. It reduces tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day. Senexin B (1 and 1.5 μM) also inhibits RANKL-induced differentiation of murine bone marrow-derived macrophages (BMDMs) into osteoclasts. It increases the bone volume fraction and bone mineral density in injured tibiae in a rat model of cancellous bone injury and regeneration when administered locally at a dose of 1 μg. Senexin B is a potent and selective CDK8/19 inhibitor. Senexin B inhibits CDK8/19 in low nanomolar range in vitro and in vivo as an ATP pocket binder, with very high target selectivity as indicated by kinome profiling. It is highly water-soluble, bioavailable, and produces no limiting toxicity upon prolonged administration in mice, at doses that yield plasma concentrations exceeding cellular IC50 by 2-3 orders of magnitude. CDK8/19 inhibition produces chemopotentiating, chemopreventive and anti-metastatic effects in different types of cancer, inhibiting tumor progression by acting both at the tumor cells (the “seed”) and the tumor microenvironment (the “soil”) of cancers.
Senkirkine analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Senkirkin is a hepatotoxic pyrrolizidine alkaloid.
Senicapoc is an inhibitor of intermediate conductance calcium-activated potassium (IKCa1/KCa3.1) channels. It inhibits rubidium efflux from and dehydration of isolated human red blood cells (RBCs) induced by the calcium ionophore A23187 ( IC50s = 11 and 30 nM, respectively). Senicapoc (10 mg/kg twice per day) reduces IKCa1/KCa3.1 channel activity, increases potassium levels in RBCs, and decreases erythrocyte density in the SAD transgenic mouse model of sickle cell disease. It inhibits IL-2, IFN-γ, IL-12, and IL-17A production in CD3+ T cells stimulated with phorbol 12-myristate 13-acetate (PMA;) and ionomycin when used at a concentration of 1 μM. Senicapoc (100 mg/kg) increases the paw withdrawal threshold in a rat model of chronic constriction injury (CCI) of the sciatic nerve. Senicapoc, also known as ICA-17043, is a potent Gardos Channel Inhibitor for the treatment of a subset of Hereditary Xerocytosis caused by mutations in the Gardos channel. Senicapoc (ICA-17043) is a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia. Senicapoc exhibits Antimalarial Activity.
6,8-diprenylnaringenin is a trihydroxyflavanone that is (S)-naringenin substituted by prenyl groups at positions 6 and 8. It has a role as a plant metabolite and an antibacterial agent. It is a trihydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin.